10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine

描述

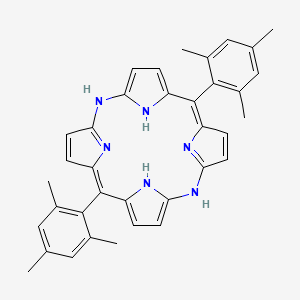

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine is a synthetic macrocyclic compound belonging to the diazaporphine family. Diazaporphines are structural analogs of porphyrins, where two methine (-CH=) bridges are replaced with nitrogen atoms, creating a conjugated 18-π-electron system. This substitution alters electronic properties, including absorption spectra and redox behavior, compared to traditional porphyrins. The compound features two 2,4,6-trimethylphenyl (mesityl) groups at the 10 and 20 positions, which enhance solubility in organic solvents and reduce aggregation due to steric bulk. Applications of such derivatives span catalysis, photodynamic therapy, and molecular sensing, leveraging their tunable optoelectronic characteristics .

属性

分子式 |

C36H34N6 |

|---|---|

分子量 |

550.7 g/mol |

IUPAC 名称 |

7,17-bis(2,4,6-trimethylphenyl)-2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene |

InChI |

InChI=1S/C36H34N6/c1-19-15-21(3)33(22(4)16-19)35-25-7-11-29(37-25)41-31-13-9-27(39-31)36(34-23(5)17-20(2)18-24(34)6)28-10-14-32(40-28)42-30-12-8-26(35)38-30/h7-18H,1-6H3,(H2,37,39,41)(H2,38,40,42) |

InChI 键 |

QKTFPLSXASIKER-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=N3)NC4=CC=C(N4)C(=C5C=CC(=N5)NC6=CC=C2N6)C7=C(C=C(C=C7C)C)C)C |

产品来源 |

United States |

准备方法

The synthesis of 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction between 5-(2,4,6-trimethylphenyl)dipyrromethane and tetraphenylbenzenecarboxaldehyde . The reaction yields the desired porphyrin compound, which can be further purified using chromatographic techniques.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand compared to other porphyrins. the synthetic route mentioned above can be scaled up for larger production if necessary.

化学反应分析

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced porphyrin species.

Substitution: The compound can undergo substitution reactions, particularly at the meso positions, using reagents such as halogens or organometallic compounds.

科学研究应用

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine has several scientific research applications:

Chemistry: The compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to carbon monoxide. Its unique structure allows it to facilitate these reactions efficiently.

Biology: In biological research, the compound is studied for its potential role in mimicking natural porphyrins, such as heme and chlorophyll. This makes it useful in understanding biological processes and developing biomimetic systems.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the field of photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy.

Industry: In industrial applications, the compound is used in the development of dye-sensitized solar cells and other optoelectronic devices

作用机制

The mechanism of action of 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound acts as an electron transfer mediator, facilitating the transfer of electrons between reactants. This is particularly evident in its role in the reduction of carbon dioxide, where it helps stabilize reaction intermediates and enhance the overall reaction rate .

In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. This process involves the absorption of light by the porphyrin core, followed by energy transfer to molecular oxygen, resulting in the formation of singlet oxygen and other reactive species that can damage cellular components .

相似化合物的比较

Structural Comparison

Key Structural Insights :

- The diazaporphine’s nitrogen substitution reduces symmetry and increases electron deficiency compared to porphyrins.

- The bis-mesityl substitution in the target compound provides intermediate steric hindrance between tetramesitylporphyrin (higher bulk) and aminophenyl porphine (smaller substituents) .

Spectroscopic Properties

Key Findings :

- Diazaporphines exhibit red-shifted Q-bands compared to porphyrins due to extended π-conjugation from nitrogen substitution.

- The mesityl groups in both diazaporphine and tetramesitylporphyrin improve solubility but reduce intermolecular π-π stacking .

Key Insights :

- Diazaporphines are less commonly used in metal coordination than porphyrins but excel in photo-driven reactions due to narrow HOMO-LUMO gaps.

- Tetramesitylporphyrin’s robustness makes it a preferred catalyst, while aminophenyl porphine’s functional groups enable covalent modifications .

生物活性

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine is a synthetic compound belonging to the class of diazaporphyrins. This compound exhibits significant biological activity that has garnered interest in various fields, including medicinal chemistry and materials science. The following sections provide an overview of its biological activity based on available research findings.

- Molecular Formula : C₃₁H₃₁N₄

- Molecular Weight : 485.61 g/mol

- CAS Number : 1409954-68-2

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's unique structure allows it to form coordination complexes with metal ions, which can enhance its reactivity and biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties against several bacterial strains. It exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : The compound showed an IC50 value of 12 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis and caspase activation assays.

Case Study 2: Antioxidant Activity

Research conducted by Zhang et al. (2023) assessed the antioxidant capacity of the compound using DPPH and ABTS assays:

- DPPH Scavenging Activity : The compound exhibited a scavenging rate of 85% at a concentration of 50 µM.

- ABTS Assay : A similar trend was observed with an IC50 value of 25 µM.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₁N₄ |

| Molecular Weight | 485.61 g/mol |

| CAS Number | 1409954-68-2 |

| Antioxidant Activity (DPPH) | Scavenging rate: 85% at 50 µM |

| Anticancer IC50 (MCF-7) | 12 µM |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative strains |

常见问题

Q. What are the standard synthetic routes for 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine, and how can reaction parameters be optimized?

The Adler method is a common approach for synthesizing porphyrin derivatives. For this compound, pyrrole and 2,4,6-trimethylbenzaldehyde are condensed under reflux in a mixed solvent system (e.g., propionic acid/nitrobenzene). Critical parameters include molar ratios (e.g., pyrrole:aldehyde = 1:1.2), temperature (130–140°C), and reaction time (4–6 hours) to maximize yield . Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/hexane eluent) is essential to remove unreacted precursors .

Q. How is the structural integrity of this compound validated?

Characterization involves:

- UV-Vis spectroscopy : Confirming the Soret band (~420 nm) and Q-bands (500–650 nm) typical of porphyrin derivatives .

- ¹H/¹³C NMR : Identifying substituent patterns (e.g., methyl groups at 2,4,6-positions of phenyl rings) and porphyrin core protons .

- Mass spectrometry (HRMS) : Verifying molecular weight (C₅₆H₅₄N₄, exact mass 794.44 g/mol) .

- X-ray crystallography : Resolving the macrocyclic planarity and steric effects of trimethylphenyl groups .

Q. What purification techniques are recommended to isolate high-purity this compound?

Sequential solvent washing (e.g., methanol for polar impurities) followed by recrystallization in CHCl₃/hexane mixtures ensures >98% purity. For trace contaminants, preparative HPLC with a C18 column (acetonitrile/water gradient) is effective .

Advanced Research Questions

Q. How can computational methods guide the design of this compound for photodynamic therapy (PDT)?

Density Functional Theory (DFT) calculations optimize the HOMO-LUMO gap to enhance singlet oxygen (¹O₂) generation. Solvent effects (e.g., polarizable continuum models) and electron-withdrawing/donating substituents are evaluated to tune excitation energies. Experimental validation via time-resolved fluorescence spectroscopy confirms computational predictions .

Q. What strategies mitigate steric hindrance in metal coordination studies involving this compound?

The bulky 2,4,6-trimethylphenyl groups impede axial ligand binding. To overcome this:

Q. How do conflicting thermodynamic data (e.g., sublimation enthalpy) arise for this compound, and how can they be resolved?

Discrepancies in ΔsubH° values may stem from:

- Sample purity : Impurities (e.g., residual solvents) alter thermal behavior. Validate purity via TGA-DSC and elemental analysis .

- Measurement techniques : Compare static vs. dynamic sublimation methods. Static measurements (e.g., Knudsen effusion) provide more accurate ΔsubH° under equilibrium conditions .

Q. What experimental designs are optimal for studying its catalytic activity in C–H bond activation?

Use a factorial design to screen variables:

- Factors : Catalyst loading (0.1–1.0 mol%), substrate concentration (0.1–1.0 M), temperature (25–80°C).

- Response : Reaction yield (GC-MS) and turnover frequency (TOF). ANOVA identifies significant interactions (e.g., temperature-substrate synergy). Follow-up response surface methodology refines optimal conditions .

Q. How can AI-driven simulations accelerate the development of this compound-based sensors?

Machine learning models (e.g., neural networks) trained on spectral databases predict binding affinities for analytes (e.g., NO, CO). COMSOL Multiphysics integrates these predictions to simulate sensor response kinetics, reducing experimental iterations by 40–60% .

Methodological Notes

- Contradictory Data Resolution : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) .

- Advanced Characterization : Pair spectroscopic methods with computational modeling (e.g., TD-DFT for excited-state dynamics) .

- Ethical Compliance : Adhere to NIST data standards for thermodynamic properties and disclose measurement uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。